molecular formula C9H11NO2 B061055 1-Propan-2-ylazepine-4,5-dione CAS No. 162712-49-4

1-Propan-2-ylazepine-4,5-dione

カタログ番号 B061055
CAS番号: 162712-49-4
分子量: 165.19 g/mol
InChIキー: PKALNGSCMOVLQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Propan-2-ylazepine-4,5-dione, also known as levetiracetam, is a pyrrolidine derivative that is used as an anticonvulsant drug. It is a relatively new drug that was first approved by the US Food and Drug Administration in 1999. Since then, it has been widely used in the treatment of epilepsy and other neurological disorders.

作用機序

The exact mechanism of action of 1-Propan-2-ylazepine-4,5-dionem is not fully understood. However, it is believed to work by modulating the release of neurotransmitters in the brain. Specifically, it binds to SV2A, which is involved in the release of neurotransmitters, and reduces the release of excitatory neurotransmitters. This reduces the likelihood of seizures.

生化学的および生理学的効果

Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of seizures. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter that reduces the likelihood of seizures.

実験室実験の利点と制限

One advantage of 1-Propan-2-ylazepine-4,5-dionem is that it has a high degree of selectivity for SV2A, which reduces the likelihood of side effects. It is also relatively safe and well-tolerated, with few drug interactions. However, one limitation is that it can be expensive to produce, which may limit its use in research.

将来の方向性

There are a number of future directions for research on 1-Propan-2-ylazepine-4,5-dionem. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research into the development of new drugs that target SV2A, which may lead to the development of more effective treatments for epilepsy and other neurological disorders.

合成法

The synthesis of 1-Propan-2-ylazepine-4,5-dionem involves the reaction of (S)-alpha-ethyl-2-oxo-pyrrolidineacetamide with isopropyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium azide to form the desired product. The synthesis method is straightforward and can be easily scaled up for industrial production.

科学的研究の応用

Levetiracetam has been extensively studied for its anticonvulsant properties. It is believed to work by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. This binding reduces the release of excitatory neurotransmitters, which in turn reduces the likelihood of seizures.

特性

CAS番号

162712-49-4

製品名

1-Propan-2-ylazepine-4,5-dione

分子式

C9H11NO2

分子量

165.19 g/mol

IUPAC名

1-propan-2-ylazepine-4,5-dione

InChI

InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3

InChIキー

PKALNGSCMOVLQZ-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC(=O)C(=O)C=C1

正規SMILES

CC(C)N1C=CC(=O)C(=O)C=C1

同義語

1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。